molecular formula C7H14O3 B14284637 1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol CAS No. 136499-11-1

1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol

Cat. No.: B14284637
CAS No.: 136499-11-1
M. Wt: 146.18 g/mol
InChI Key: NFSYVJAKZKQATN-UHFFFAOYSA-N
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Description

1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol can be synthesized through the reaction of methanol with allyl alcohol in the presence of metal oxides and zeolite catalysts. The reaction typically occurs in the liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where methanol and allyl alcohol are combined with catalysts under controlled conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxy and allyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific industrial and research applications where other similar compounds may not be suitable .

Properties

CAS No.

136499-11-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

1-methoxy-3-prop-1-enoxypropan-2-ol

InChI

InChI=1S/C7H14O3/c1-3-4-10-6-7(8)5-9-2/h3-4,7-8H,5-6H2,1-2H3

InChI Key

NFSYVJAKZKQATN-UHFFFAOYSA-N

Canonical SMILES

CC=COCC(COC)O

Origin of Product

United States

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